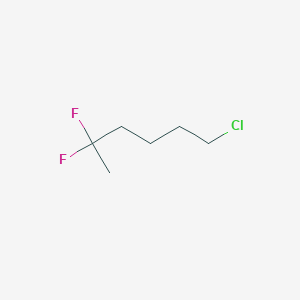

1-Chloro-5,5-difluorohexane

Description

1-Chloro-5,5-difluorohexane (CAS RN 651724-08-2) is a halogenated alkane with the molecular formula C₆H₁₁ClF₂ and an average molecular mass of 156.600 g/mol . Its monoisotopic mass is 156.051734 g/mol, and it is characterized by a primary chlorine substituent at the 1-position and two fluorine atoms at the 5-position of the hexane chain. This compound has been utilized as a reagent in medicinal chemistry, notably in synthetic pathways described by Rybczynski et al. (2004), highlighting its role in the development of bioactive molecules .

Properties

CAS No. |

651724-08-2 |

|---|---|

Molecular Formula |

C6H11ClF2 |

Molecular Weight |

156.60 g/mol |

IUPAC Name |

1-chloro-5,5-difluorohexane |

InChI |

InChI=1S/C6H11ClF2/c1-6(8,9)4-2-3-5-7/h2-5H2,1H3 |

InChI Key |

MMUIXRJHOQQROH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5,5-difluorohexane can be synthesized through several methods. One common approach involves the halogenation of hexane. The process typically includes the following steps:

Fluorination: Hexane is first fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas mixture. This step introduces fluorine atoms into the hexane molecule.

Chlorination: The fluorinated hexane is then subjected to chlorination using chlorine gas (Cl2) or other chlorinating agents. This step replaces one of the hydrogen atoms with a chlorine atom, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may involve continuous flow reactors and advanced separation techniques to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5,5-difluorohexane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-). These reactions typically occur under basic conditions.

Elimination Reactions: Under the influence of strong bases, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 5,5-difluoro-1-hexene.

Oxidation and Reduction Reactions: Although less common, the compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium alkoxides (RO-Na) in polar solvents like ethanol or methanol.

Elimination: Potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products:

Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

Elimination: Alkenes such as 5,5-difluoro-1-hexene.

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes or alcohols.

Scientific Research Applications

1-Chloro-5,5-difluorohexane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving the interaction of halogenated hydrocarbons with biological systems. It serves as a model compound to understand the behavior of similar substances in biological environments.

Medicine: Research into the potential medicinal properties of fluorinated compounds includes the study of this compound. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry: The compound is used in the development of specialty chemicals and materials. Its fluorinated nature imparts unique properties such as increased stability and resistance to degradation, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of 1-chloro-5,5-difluorohexane depends on its specific application. In general, the compound interacts with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with other atoms, influencing the reactivity and stability of the compound. For example:

Substitution Reactions: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds.

Elimination Reactions: The presence of fluorine atoms can stabilize the transition state, facilitating the elimination process.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Electronic Effects

- Halogen Position and Reactivity: The primary chlorine in this compound enhances its susceptibility to nucleophilic substitution (SN2) compared to secondary or tertiary chlorides (e.g., 6-chloro-2-hexanol). The electron-withdrawing fluorine atoms at the 5-position may slightly deactivate the carbon chain but stabilize adjacent bonds against elimination .

- This difference may influence reaction rates in fluorination or coupling reactions .

- Ketone Derivatives: 1-Chloro-5,5-dimethyl-3-hexanone introduces a ketone group, which drastically alters reactivity. The carbonyl group facilitates elimination reactions (e.g., HCl removal under basic conditions), a pathway less accessible in the purely aliphatic this compound .

Physicochemical Properties

While direct data on boiling points or solubility for this compound are unavailable, inferences can be drawn from structural analogues:

- Hydrophobicity: The logP (octanol-water partition coefficient) of hydantoin derivatives (e.g., logP = 0.471 for 1-chloro-5,5-dimethylhydantoin) suggests that fluorinated alkanes like this compound may exhibit moderate lipophilicity, favoring membrane permeability in bioactive molecules .

Biological Activity

1-Chloro-5,5-difluorohexane (CAS Number: 651724-08-2) is a halogenated hydrocarbon that has garnered interest in various fields, particularly in organic chemistry and biological research. This compound's unique structure, characterized by the presence of chlorine and fluorine atoms, influences its reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and potential therapeutic uses.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H10ClF2 |

| Molecular Weight | 156.59 g/mol |

| Boiling Point | 70-72 °C |

| Density | 1.36 g/mL |

| Solubility | Soluble in organic solvents |

These properties make it a suitable candidate for various applications in organic synthesis and biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its halogen atoms. The mechanisms include:

1. Substitution Reactions:

The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This property is significant in biochemical pathways where halogenated compounds may act as substrates or inhibitors.

2. Elimination Reactions:

The presence of fluorine atoms can stabilize transition states during elimination reactions, potentially influencing metabolic pathways involving halogenated hydrocarbons.

3. Interaction with Enzymes:

Halogenated compounds often interact with enzymes by modifying their active sites or altering their conformations, which can lead to inhibition or activation of enzymatic activity.

Antimicrobial Activity

Research indicates that halogenated hydrocarbons like this compound may exhibit antimicrobial properties. A study investigated the effects of various fluorinated compounds on bacterial growth and found that certain derivatives could inhibit the growth of specific microbial strains. The exact mechanisms remain under investigation but are thought to involve disruption of cell membrane integrity or interference with metabolic processes.

Cytotoxicity and Cancer Research

Preliminary studies have suggested that this compound and its derivatives may possess cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in certain cancer cells was observed in vitro. Further research is needed to elucidate the specific pathways involved and to evaluate its potential as an anticancer agent.

Case Studies

Several case studies have explored the biological implications of halogenated hydrocarbons:

- Case Study 1: A study evaluated the cytotoxic effects of various fluorinated compounds on human breast cancer cells (MCF-7). Results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation.

- Case Study 2: Research on the antimicrobial properties of halogenated compounds revealed that this compound showed significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Summary of Findings

The biological activity of this compound can be summarized as follows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.